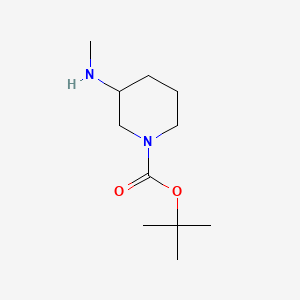
tert-Butyl 3-(methylamino)piperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a methylamino substituent. This compound is involved in the synthesis of protein kinase inhibitors, nociceptin antagonists, and other biologically active compounds .
Synthesis Analysis
The synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate derivatives has been achieved through various synthetic routes. For instance, an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride has been reported, yielding a key intermediate for protein kinase inhibitors with a 49% overall yield . Another study describes the asymmetric synthesis of a related compound, which is a useful intermediate for nociceptin antagonists, with a high enantiomeric excess (>98% ee) . These methods demonstrate potential for industrial application due to their mild conditions and high yields.
Molecular Structure Analysis
The molecular structure of tert-Butyl 3-(methylamino)piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques. For example, the structure of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS, 1H NMR, and elemental analysis . The crystal structure of related compounds has also been determined, revealing details such as the chair conformation of the piperazine ring and the dihedral angles between various substituents .
Chemical Reactions Analysis
The tert-Butyl 3-(methylamino)piperidine-1-carboxylate scaffold is versatile in chemical reactions. It has been used as a starting material for the synthesis of various derivatives through reactions such as amination, acylation, sulfonation, substitution, and halogenation . These reactions are crucial for the development of compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 3-(methylamino)piperidine-1-carboxylate derivatives have been studied using techniques like FTIR, NMR, and X-ray crystallography. These studies provide insights into the stability, hydrogen bonding, and electronic structure of the compounds . DFT analyses and Hirshfeld surface analyses have also been conducted to understand the molecular electrostatic potential and vibrational properties, which are important for predicting reactivity and interactions with biological targets .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Nociceptin Antagonists
The compound has been used in the efficient asymmetric synthesis of nociceptin antagonists. This synthesis involves key steps like diastereoselective reduction and isomerization, suitable for large-scale operations (H. Jona et al., 2009).
Key Intermediate in Vandetanib Synthesis
It serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves acylation, sulfonation, and substitution, with an overall yield of 20.2% (Min Wang et al., 2015).
Formation of Substituted Piperidine
The compound reacts with methylhydrazine, leading to substituted piperidine with a specific dihedral angle, illustrating its utility in complex chemical structures (D. Richter et al., 2009).
Synthesis of Biologically Active Compounds
This chemical is an important intermediate in the synthesis of biologically active compounds like crizotinib, with a total yield of 49.9% in a multi-step process (D. Kong et al., 2016).
Enantioselective Synthesis of Alkaloids
The enantiomers of related compounds have been used for the stereoselective synthesis of various alkaloids, demonstrating the compound's role in the preparation of structurally diverse molecules (D. Passarella et al., 2005).
Fluoroalkyl-Substituted Pyrazoles Synthesis
It plays a role in the synthesis of fluoroalkyl-substituted pyrazoles on a multigram scale, highlighting its application in the production of fluorinated compounds (Rustam T. Iminov et al., 2015).
Anticancer Drug Intermediate
tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is a significant intermediate for small molecule anticancer drugs, synthesized through a high-yield method (Binliang Zhang et al., 2018).
Mecanismo De Acción
Target of Action
tert-Butyl 3-(methylamino)piperidine-1-carboxylate, also known as 1-Boc-3-methylaminopiperidine, is a complex organic compoundIt has been used in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction .
Biochemical Pathways
Given its role in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction , it can be inferred that it may affect the pathways related to this interaction.
Result of Action
It has been used in the discovery of inhibitory fragments that selectively target the spire2-fmn2 interaction , suggesting that it may have a role in modulating this interaction.
Propiedades
IUPAC Name |
tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRUOWSHGFPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590518 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392331-89-4 | |
| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)










![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)